3-(4-Methylbenzoyl)pyridine
Overview
Description
3-(4-Methylbenzoyl)pyridine is a chemical compound with the CAS Number: 34950-04-4 . It has a molecular weight of 197.24 . The physical form of this compound is a powder .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .Molecular Structure Analysis
The molecular structure of 3-(4-Methylbenzoyl)pyridine is C14H13NO . The InChI of the compound is InChI=1S/C14H13NO/c1-10-3-5-12 (6-4-10)14 (16)13-9-15-8-7-11 (13)2/h3-9H,1-2H3 .Physical And Chemical Properties Analysis
3-(4-Methylbenzoyl)pyridine is a powder that is stored at room temperature . It has a melting point of 76-78 degrees Celsius .Scientific Research Applications
Tuberculosis Treatment
Specific Scientific Field
Microbiology and Infectious Diseases
Summary
Researchers have explored the potential of 3-(4-Methylbenzoyl)pyridine as a lead candidate against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis (TB). TB remains a global health challenge, necessitating novel drug candidates.
Methods of Application
Results
These applications highlight the versatility of 3-(4-Methylbenzoyl)pyridine across different scientific fields. Its potential as an anticancer agent and TB treatment underscores its significance in drug discovery and development . Researchers continue to explore its mechanisms of action and optimize its properties for therapeutic use. 🌟
Safety And Hazards
properties
IUPAC Name |
(4-methylphenyl)-pyridin-3-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-4-6-11(7-5-10)13(15)12-3-2-8-14-9-12/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDYOXSPZUWEQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40491175 | |
Record name | (4-Methylphenyl)(pyridin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40491175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-3-yl(p-tolyl)methanone | |
CAS RN |
34950-04-4 | |
Record name | (4-Methylphenyl)(pyridin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40491175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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